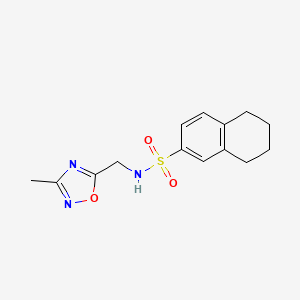
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a methyl group and a tetrahydronaphthalene ring, which is a type of polycyclic aromatic hydrocarbon with two fused cyclohexane rings . The compound also contains a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through the cyclization of a suitable precursor . The tetrahydronaphthalene ring could be formed through a Diels-Alder reaction or other cyclization reactions . The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole, tetrahydronaphthalene, and sulfonamide functional groups . These groups could potentially participate in various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and pi-stacking .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions . The tetrahydronaphthalene ring is relatively unreactive, while the sulfonamide group can participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .科学的研究の応用
Anticancer Properties
Research has demonstrated the synthesis of oxadiazole derivatives, showing potent anticancer activities. These compounds, including closely related structures to the specified chemical, have been evaluated for their cytotoxic effects on human lung adenocarcinoma, rat glioma, and mouse embryonic fibroblast cell lines. Some derivatives exhibited significant anticancer potency, inducing apoptosis, caspase-3 activation, and mitochondrial membrane depolarization. Molecular docking simulations suggested their potential as Akt and FAK inhibitors, highlighting their value in anticancer drug development (Altıntop et al., 2018).
Herbicidal Activity
Sulfonamide derivatives, including structures similar to the specified chemical, have shown herbicidal activity. The stereochemical structure-activity relationship was explored through the synthesis of enantiomers, indicating the (S)-isomers as the active forms. This research underscores the potential of such compounds in developing new herbicides (Hosokawa et al., 2001).
Antimicrobial and Antifungal Applications
Several studies have synthesized new tetrahydronaphthalene-sulfonamide derivatives with potent antimicrobial properties. These compounds have been tested against a variety of pathogenic strains, showing significant inhibitory activities. The research highlights their potential as antimicrobial agents, offering a foundation for developing new treatments for infections (Mohamed et al., 2021). Additionally, sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antifungal activities against plant pathogenic fungi, suggesting their application in agriculture (Xu et al., 2011).
Antioxidant Activity
Research on sulfone/sulfonamide-linked bis(oxadiazoles) has revealed their potential as antioxidant agents. Compounds with methyl substitutions were identified as potential antioxidant agents, emphasizing the role of sulfonamide linkage in enhancing antioxidant activity. This finding opens avenues for the development of novel antioxidant compounds (Padmaja et al., 2014).
将来の方向性
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-16-14(20-17-10)9-15-21(18,19)13-7-6-11-4-2-3-5-12(11)8-13/h6-8,15H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGMTPLHBQEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
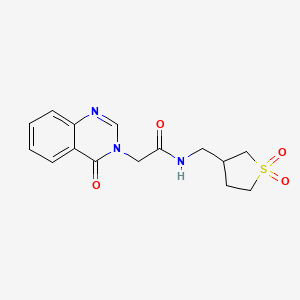
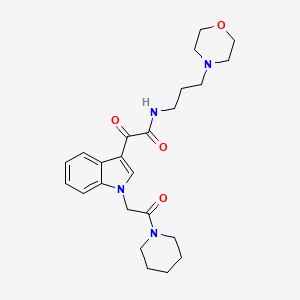
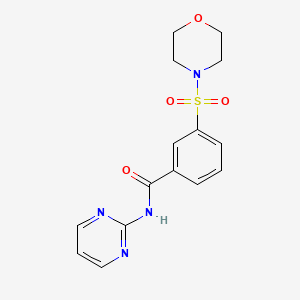
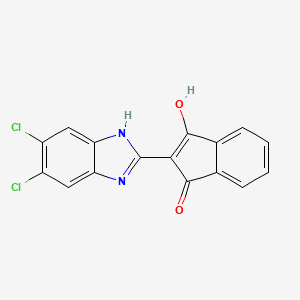
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
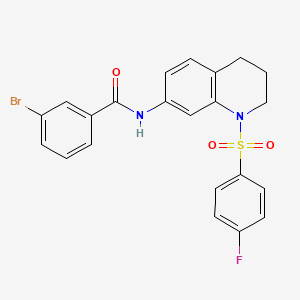
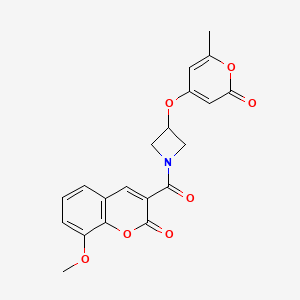
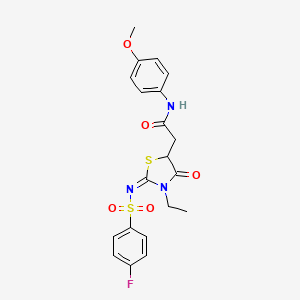
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)